4-(4-Bromophenyl)-3-methylbutanoic acid

Description

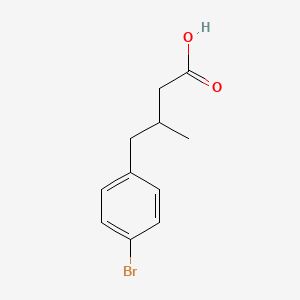

4-(4-Bromophenyl)-3-methylbutanoic acid (IUPAC name: 3-(4-bromophenyl)-3-methylbutanoic acid) is a brominated aromatic carboxylic acid with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 269.13 g/mol. Its structure features a butanoic acid backbone substituted with a methyl group at the third carbon and a para-bromophenyl group at the fourth carbon (Figure 1). The SMILES notation is CC(C)(CC(=O)O)C1=CC=C(C=C1)Br, and the InChIKey is OWMVMLKZQONNKY-UHFFFAOYSA-N .

This compound is synthesized via hydrolysis of its ethyl ester precursor under alkaline conditions, as described by Ruble et al., using methanol and aqueous NaOH at controlled temperatures . Its structural and spectral data (e.g., HRMS m/z: [M+Na]⁺ = 247.013594) confirm its identity .

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

4-(4-bromophenyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C11H13BrO2/c1-8(7-11(13)14)6-9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3,(H,13,14) |

InChI Key |

HCAGUCDQYPUILI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|---|---|

| 4-(4-Bromophenyl)-3-methylbutanoic acid | 80272-20-4 | C₁₁H₁₃BrO₂ | 269.13 | Not reported | Not reported | Methyl at C3, para-bromophenyl at C4 |

| 4-(4-Bromophenyl)butanoic acid | 35656-89-4 | C₁₀H₁₁BrO₂ | 243.10 | 67 | 176 (3 mmHg) | Linear butanoic acid, para-bromophenyl |

| 3-(4-Bromophenyl)pentanedioic acid | 67159-82-4 | C₁₁H₁₁BrO₄ | 287.11 | Not reported | Not reported | Two carboxylic acids, para-bromophenyl |

| 2-(4-Chlorophenyl)-3-methylbutanoic acid | 2012-74-0 | C₁₁H₁₃ClO₂ | 212.67 | Not reported | Not reported | Chlorophenyl vs. bromophenyl, methyl at C3 |

| 3-(3-Bromophenyl)-3-methylbutanoic acid | 1707367-76-7 | C₁₁H₁₃BrO₂ | 269.13 | Not reported | Not reported | Meta-bromophenyl substitution |

Key Observations :

- Branching vs. Linearity: The methyl group in this compound introduces steric hindrance, likely reducing crystallinity compared to the linear 4-(4-bromophenyl)butanoic acid (mp 67°C) .

- Halogen Effects : Replacing bromine with chlorine (CAS 2012-74-0) reduces molecular weight and may increase solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.